molecular formula C16H13ClN4 B5608502 1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone

1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone

Cat. No. B5608502
M. Wt: 296.75 g/mol
InChI Key: SDNMZBJJMVNHDA-WOJGMQOQSA-N
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Description

Synthesis Analysis

The synthesis of phthalazinylhydrazones involves the reaction of phthalazine derivatives with hydrazine, leading to various hydrazones depending on the reaction conditions. For instance, the reaction of 1-chloro- and 1,4-dichloro-2-methylphthalazinium salts with hydrazine yields hydrazones and azines of 2-methylphthalazones, with the product ratio dependent on the reaction specifics (Buzykin et al., 1977).

Molecular Structure Analysis

X-ray diffraction studies have provided insights into the molecular structure of related compounds, such as acetone N-methyl-N-(4-chloro-1-phthalazinyl)hydrazone and its bisulfate, revealing details about bond rotations and the pyramidal nature of the amino nitrogen atom (Litvinov et al., 1982).

Chemical Reactions and Properties

Phthalazinylhydrazones participate in various chemical reactions, demonstrating unique reactivities with metal ions. For example, certain phthalazinylhydrazones have been identified as effective chromogenic reagents for nickel, forming complexes extractable into organic solvents (Odashima et al., 1987).

Physical Properties Analysis

The physical properties of phthalazinylhydrazones, such as solubility and crystallinity, can vary significantly depending on the specific substituents and structural features. For instance, polymers containing phthalazinone moieties exhibit excellent solubility in common organic solvents and outstanding thermal properties (Cheng et al., 2007).

Chemical Properties Analysis

The chemical properties of phthalazinylhydrazones, such as their reactivity and stability, are influenced by the nature of their substituents. Changes in the substituents can affect the compound's three-dimensional structure and its behavior in various chemical reactions (Buzykin et al., 1978).

properties

IUPAC Name

4-chloro-N-[(E)-1-phenylethylideneamino]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4/c1-11(12-7-3-2-4-8-12)18-20-16-14-10-6-5-9-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNMZBJJMVNHDA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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